![molecular formula C13H18N4S B1351720 5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 669748-04-3](/img/structure/B1351720.png)
5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Description
5-[4-(Diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol (DETPT) is a novel and versatile compound that has gained increased attention in recent years due to its potential applications in various areas of scientific research. DETPT is a thiol derivative of 1,2,4-triazole, which is a five-membered heterocyclic compound with two nitrogen atoms, two carbon atoms, and one sulfur atom. This compound is of particular interest due to its ability to form strong covalent bonds with a variety of other molecules, making it a useful tool for a range of scientific applications.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed various synthetic routes to produce 1,2,4-triazole derivatives, including the compound , highlighting its versatile chemical reactivity and potential for functionalization. These synthetic strategies often aim to explore the antimicrobial, anticancer, and anti-inflammatory potentials of these compounds. For instance, Bayrak et al. (2009) detailed the synthesis of several 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating the broad applicability of these methodologies in discovering new therapeutic agents Bayrak et al., 2009.
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of 1,2,4-triazole derivatives have been a significant focus of research. Ali et al. (2022) synthesized a library of 1,2,4-triazoles and tested them for urease inhibition and anti-proliferative activities, identifying compounds with promising bioactivity Ali et al., 2022. Another study by Šermukšnytė et al. (2022) investigated the effect of 1,2,4-triazole-3-thiol derivatives on cancer cell migration and growth, identifying compounds with potent activity against melanoma, breast, and pancreatic cancer spheroids Šermukšnytė et al., 2022.
DNA Methylation Inhibition
The role of 1,2,4-triazole derivatives in modulating DNA methylation, a critical process in cancer development, has also been explored. Hovsepyan et al. (2018) synthesized 1,2,4-triazole thioether derivatives and studied their anti-tumor activity and effects on tumor DNA methylation levels, underscoring the therapeutic potential of these compounds in oncology Hovsepyan et al., 2018.
Corrosion Inhibition
Beyond biomedical applications, 1,2,4-triazole derivatives have been investigated for their corrosion inhibition properties. Yadav et al. (2013) studied benzimidazole derivatives, including triazole-thiol compounds, as inhibitors for mild steel corrosion in acidic conditions, demonstrating their potential in industrial applications Yadav et al., 2013.
properties
IUPAC Name |
3-[4-(diethylamino)phenyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-4-17(5-2)11-8-6-10(7-9-11)12-14-15-13(18)16(12)3/h6-9H,4-5H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUIIWYUQLNIRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30392783 |
Source
|
Record name | 5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
669748-04-3 |
Source
|
Record name | 5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30392783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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